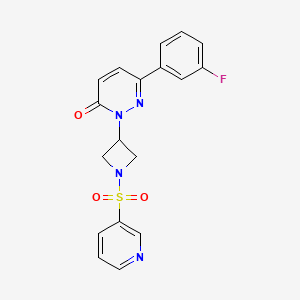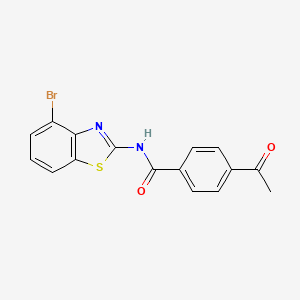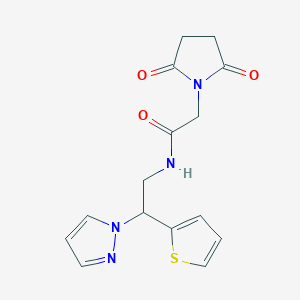
6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a chemical compound that has been extensively studied by scientists due to its potential applications in scientific research. This compound is a pyridazine derivative that has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in the field of pharmacology.
作用机制
The mechanism of action of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes that are involved in the regulation of various cellular processes. This inhibition can lead to changes in the way that cells function and can ultimately result in changes in the physiological and biochemical properties of the organism.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to have effects on the central nervous system, cardiovascular system, and immune system. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of these systems, leading to changes in the way that they function.
实验室实验的优点和局限性
The advantages of using 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one in laboratory experiments are its ability to selectively inhibit specific enzymes, its stability, and its ability to be synthesized in relatively large quantities. However, there are also limitations to using this compound in laboratory experiments, including its toxicity and the potential for side effects.
未来方向
There are many potential future directions for research on 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one. Some possible areas of exploration include:
1. The identification of new drug targets that can be inhibited by this compound.
2. The development of new drugs that are based on the structure of this compound.
3. The exploration of the potential therapeutic applications of this compound in the treatment of various diseases.
4. The investigation of the potential side effects and toxicity of this compound.
5. The development of new methods for synthesizing this compound that are more efficient and cost-effective.
6. The exploration of the potential applications of this compound in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a complex and valuable chemical compound that has a wide range of potential applications in scientific research. Its ability to selectively inhibit specific enzymes and its stability make it a valuable tool for researchers in the field of pharmacology, and there are many potential future directions for research on this compound.
合成方法
The synthesis of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is a complex process that requires a high degree of skill and expertise. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled to produce a pure and stable product.
科学研究应用
The primary application of 6-(3-Fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one is in scientific research. This compound has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in the field of pharmacology. Specifically, this compound has been used to study the mechanism of action of various drugs and to identify potential new drug targets.
属性
IUPAC Name |
6-(3-fluorophenyl)-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-14-4-1-3-13(9-14)17-6-7-18(24)23(21-17)15-11-22(12-15)27(25,26)16-5-2-8-20-10-16/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLJTXSJTSGTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B2785993.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![3-(3,4-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2785997.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)

![3-Benzyl-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2786007.png)
![1-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2786008.png)